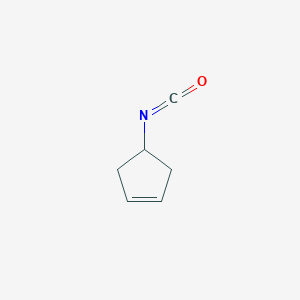
4-Isocyanatocyclopent-1-ene
Descripción general
Descripción
Synthesis Analysis
There are several methods for the synthesis of isocyanates. One method involves the catalytic formal [4 + 1] isocyanide-based cycloaddition, which is an efficient strategy for the synthesis of 1H-cyclopenta . Another method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis
The molecular structure of 4-Isocyanatocyclopent-1-ene can be analyzed using various tools such as ChemSpider and MolView . High-quality images of 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) are available .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using principles of chemical reactor analysis and conformational analysis of cycloalkanes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using principles of physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research .Aplicaciones Científicas De Investigación
Polymer Chemistry and Materials Science
Synthesis of Polyhydroxyurethanes : A study by Benyahya et al. (2011) demonstrates the use of thiol–ene chemistry for synthesizing glycerin carbonate-based intermediates and subsequently polyhydroxyurethanes without isocyanate by step growth polyaddition. These polymers exhibit glass transition temperatures suitable for materials science applications and highlight the potential of 4-Isocyanatocyclopent-1-ene derivatives in developing non-isocyanate polyurethanes (Benyahya et al., 2011).
Advanced Material Synthesis : In a unique approach, Iwamoto et al. (2014) synthesized the silicon analogue of a small bridgehead alkene, demonstrating the potential of this compound analogues in creating new materials with intriguing molecular architectures. This research opens avenues for the development of novel materials using silicon analogues of cyclopentene derivatives (Iwamoto et al., 2014).
Organic Synthesis and Multi-Component Reactions
Multi-Component Reactions (MCRs) : The chemistry of isocyanides, including compounds related to this compound, is significant for multi-component reactions (MCRs), as reviewed by Ugi et al. (2003). These reactions are highly versatile, allowing the synthesis of complex molecules from simple precursors, and are widely used in pharmaceutical and synthetic organic chemistry (Ugi et al., 2003).
Catalytic Enantioselective Reactions : Research by Miura et al. (2010) on the enantioselective [2 + 2 + 2] cycloaddition reaction of isocyanates with allenes, catalyzed by nickel, exemplifies the role of this compound derivatives in facilitating the synthesis of complex organic molecules with high enantiomeric purity. Such reactions are critical for creating pharmaceuticals and agrochemicals with precise chiral centers (Miura et al., 2010).
Safety and Hazards
Direcciones Futuras
The future directions of research on isocyanates, including 4-Isocyanatocyclopent-1-ene, could involve the development of green polyurethanes with properties and performance comparable to fossil-based ones . Other potential directions could involve the use of nanoparticles in cancer therapeutics and advancements in interventional neuro-oncology .
Mecanismo De Acción
Target of action
Isocyanates are highly reactive compounds that can react with a variety of biological molecules, including proteins, DNA, and water . This reactivity is due to the isocyanate functional group (−N=C=O), which can form covalent bonds with these molecules .
Mode of action
The reactivity of isocyanates allows them to bind to biological molecules and modify their structure and function. This can lead to various biological effects, depending on the specific molecules that are targeted .
Biochemical pathways
The modification of biological molecules by isocyanates can affect various biochemical pathways. For example, the binding of isocyanates to proteins can lead to changes in protein structure and function, potentially affecting the pathways in which these proteins are involved .
Pharmacokinetics
The pharmacokinetics of isocyanates can vary depending on the specific compound and the route of exposure. In general, isocyanates can be rapidly absorbed and distributed in the body following inhalation or dermal exposure .
Result of action
The binding of isocyanates to biological molecules can lead to various cellular effects. For example, it can cause cell damage and inflammation, and in some cases, it can lead to cell death . Chronic exposure to isocyanates is associated with respiratory sensitization and can lead to conditions such as asthma .
Action environment
The action of isocyanates can be influenced by various environmental factors. For example, the presence of moisture can enhance the reactivity of isocyanates, as they can react with water to form amines . Additionally, certain conditions, such as high temperature or the presence of catalysts, can increase the rate of isocyanate reactions .
Propiedades
IUPAC Name |
4-isocyanatocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-7-6-3-1-2-4-6/h1-2,6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVOMWADJDNSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


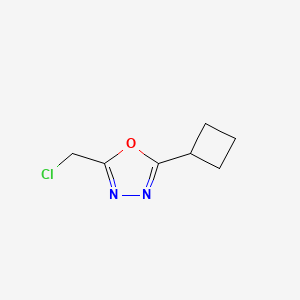
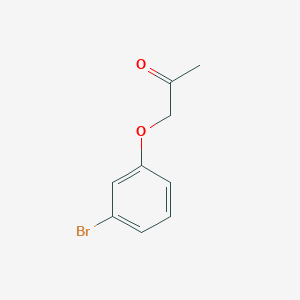


![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol](/img/structure/B1524460.png)
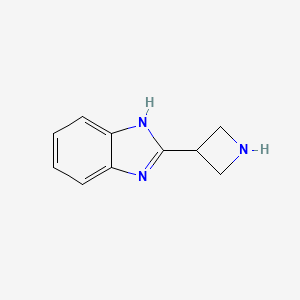
![1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524463.png)

![3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide](/img/structure/B1524466.png)

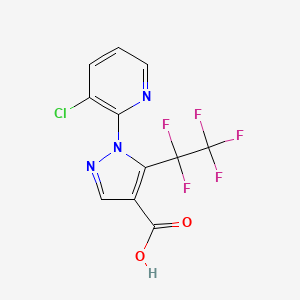


![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)
